molecular formula C7H5HgNS B098795 Phenyl(thiocyanato)mercury CAS No. 16751-55-6

Phenyl(thiocyanato)mercury

Cat. No. B098795
CAS RN: 16751-55-6
M. Wt: 335.78 g/mol
InChI Key: JWXGYJZBVAELOL-UHFFFAOYSA-M
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Description

Phenyl(thiocyanato)mercury, also known as merphenyl, is an organomercury compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as benzene and chloroform. Merphenyl has been used as a reagent in various chemical reactions, and its unique properties make it an important tool in the field of organic synthesis.

Mechanism of Action

The mechanism of action of Phenyl(thiocyanato)mercury is not fully understood, but it is believed to function as a nucleophile in chemical reactions. It can also act as a Lewis acid in certain reactions, facilitating the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
Merphenyl is toxic to living organisms and can cause severe health effects if ingested or inhaled. It can damage the liver, kidneys, and central nervous system, and has been linked to developmental and reproductive disorders.

Advantages and Limitations for Lab Experiments

Merphenyl has several advantages as a reagent in laboratory experiments, including its ability to facilitate the formation of carbon-carbon bonds and its usefulness in the synthesis of heterocyclic compounds. However, its toxicity and potential health effects make it difficult to handle safely, and it must be used with caution in laboratory settings.

Future Directions

Future research on Phenyl(thiocyanato)mercury could focus on its potential use in the synthesis of new organic compounds, as well as its potential applications in the field of catalysis. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential health effects.

Synthesis Methods

Merphenyl can be synthesized through the reaction of phenylmercury chloride with sodium thiocyanate in the presence of a solvent such as acetone or ethanol. The reaction yields Phenyl(thiocyanato)mercury as a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

Merphenyl has been used as a reagent in various chemical reactions, including the synthesis of heterocyclic compounds, the preparation of organomercury reagents, and the synthesis of organometallic compounds. It has also been used as a catalyst in the synthesis of organic compounds.

properties

CAS RN

16751-55-6

Molecular Formula

C7H5HgNS

Molecular Weight

335.78 g/mol

IUPAC Name

phenyl(thiocyanato)mercury

InChI

InChI=1S/C6H5.CHNS.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;3H;/q;;+1/p-1

InChI Key

JWXGYJZBVAELOL-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[Hg]SC#N

Canonical SMILES

C1=CC=C(C=C1)[Hg]SC#N

synonyms

Phenylmercuric thiocyanate

Origin of Product

United States

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